Copper(I) phenylacetylide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper(1+);ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVZUJLUPAJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparations
Direct Synthesis Routes for Copper(I) Phenylacetylide
The direct synthesis of this compound typically involves the reaction of phenylacetylene (B144264) with a copper(I) salt. A long-standing and common method is the reaction of phenylacetylene with an ammoniacal solution of copper(I) chloride. smolecule.com In this process, ammonia (B1221849) acts as a complexing agent to solubilize the copper(I) chloride, creating a reactive copper(I) species that readily reacts with the terminal alkyne. smolecule.com The reaction proceeds via the coordination of the alkyne to the copper(I) center, followed by deprotonation of the acetylenic hydrogen to form the copper-carbon bond. smolecule.com
Another direct route involves the reaction of copper(I) oxide (Cu₂O) with phenylacetylene. uwf.edu This reaction is often carried out in an ethanol (B145695) medium and may be facilitated by acidic conditions. uwf.edu A variation of this involves reacting phenylacetylene with copper(II) acetate (B1210297) in ethanol, where the copper(II) is reduced in situ to copper(I) leading to the formation of this compound.
A mechanochemical approach offers a solvent-free alternative, where this compound is synthesized by grinding a mixture of phenylacetylene and a copper salt, often with a base, in a ball mill. smolecule.com
Electrochemical Synthesis Techniques and Control of Yields
Electrochemical methods provide a sustainable and efficient alternative for synthesizing this compound, notably by minimizing waste. rsc.org These techniques involve the simultaneous oxidation of a copper electrode to generate Cu(I) ions and the electrochemical generation of a base. smolecule.comrsc.org This in situ generation of reactants allows for precise control over the reaction.
In a typical setup, a positive potential is applied to a copper working electrode in an electrolyte solution containing phenylacetylene. rsc.org The electrochemically generated Cu(I) ions then react with the phenylacetylene to form the desired product. The base required for the deprotonation of phenylacetylene can be generated and regenerated electrochemically, making the process catalytic. smolecule.com For instance, the Hofmann elimination of quaternary ammonium (B1175870) salts present in the electrolyte can produce a stable tertiary amine base. rsc.org
The yield of this compound in electrochemical synthesis can be controlled by adjusting parameters such as the applied voltage, reaction time, and the nature of the electrolyte. rsc.org For example, using different tetraethylammonium (B1195904) (TEA) salts as the electrolyte can significantly impact the yield. rsc.org
Table 1: Effect of Electrolyte on Electrochemical Synthesis Yield
| Electrolyte | Yield of this compound |
|---|---|
| Et₄NO₃SC₆H₄CH₃ | 49% |
| Et₄NOAc·4H₂O | 79% |
Data sourced from a study on one-pot electrochemical CuAAC reactions. rsc.org
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, several environmentally friendly methods for the synthesis of this compound have been developed. These approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.
One such method involves the reaction of copper(I) oxide with phenylacetylene in 95% ethanol, which is considered a more environmentally benign solvent. uwf.edu This method avoids the need for a reducing agent and does not require air-free filtration conditions. uwf.edu
Another green approach utilizes a Fehling's solution in the presence of glucose as a reducing agent. mdpi.comresearchgate.net In this one-pot synthesis, phenylacetylene is treated with Fehling's solution (containing copper(II) sulfate) and glucose in a water/methanol mixture at room temperature. The glucose reduces Cu(II) to Cu(I), which then reacts with phenylacetylene to form this compound in high yield. mdpi.com This method is notable for its use of bio-renewable reagents and mild reaction conditions. mdpi.com
Electrochemical synthesis, as discussed in the previous section, is also a significant green chemistry approach due to the elimination of halide waste and the potential for catalytic base generation. rsc.orgresearchgate.net Visible-light-induced syntheses using simple copper salts as catalysts and molecular oxygen as the oxidant represent another frontier in green preparations, minimizing by-products to nitrogen and water. sci-hub.se
Influence of Reaction Conditions on Product Purity and Form
The purity and physical form of this compound are highly dependent on the reaction conditions employed during its synthesis. Factors such as the solvent, the presence and type of bases and ligands, and the method of isolation all play a crucial role.
Solvent Effects on this compound Formation
The choice of solvent can significantly influence the solubility of reactants and intermediates, reaction rates, and the morphology of the final product. In the classical synthesis using ammoniacal copper(I) chloride, an aqueous environment is common, often with a co-solvent like ethanol. smolecule.com
In many organic reactions, this compound is formed in situ. Solvents like dimethylformamide (DMF) are used, although its use is being discouraged due to environmental concerns. researchgate.net Acetonitrile is considered a greener alternative to DMF for many applications. researchgate.net The use of water as a solvent is highly desirable for green synthesis, and some methods, like the one employing a Fehling's solution, are conducted in aqueous media. mdpi.com In some catalytic applications, the reaction is accelerated in water. organic-chemistry.org The polymeric nature of isolated, solid this compound can lead to lower reactivity compared to its in-situ generated counterpart in solution. sci-hub.se
Role of Bases and Ligands in Promoting Formation
Bases are often essential for the deprotonation of the terminal alkyne, phenylacetylene, to form the acetylide anion, which then reacts with the copper(I) source. beilstein-journals.org In organic solvents, tertiary amines like triethylamine (B128534) or diisopropylethylamine (DIPEA) are commonly used to serve the dual role of a base and a ligand. beilstein-journals.org However, in aqueous media, the formation of copper(I) acetylides can be so facile that it occurs even in acidic solutions. nih.gov
Ligands play a critical role in stabilizing the copper(I) ion, preventing its oxidation to the catalytically inactive Cu(II) state, and preventing the formation of unreactive polynuclear copper(I) aggregates. beilstein-journals.orgnih.gov Ammonia, in the classical synthesis, acts as a ligand to solubilize CuCl. smolecule.com Phosphine (B1218219) ligands, such as triphenylphosphine, can be used to increase the solubility of copper(I) salts in organic solvents. beilstein-journals.orgmdpi.com N-heterocyclic carbenes (NHCs) have also been employed as ligands in the synthesis and catalytic applications of copper(I) acetylides. acs.org The presence and nature of the ligand can influence the structure and reactivity of the resulting this compound complex. nih.gov
Synthesis of Supported this compound Catalysts
To enhance the stability, reusability, and ease of separation of this compound catalysts, they are often immobilized on solid supports. This creates heterogeneous catalysts that are advantageous for industrial applications and continuous flow processes.
Various materials have been utilized as supports, including silica (B1680970), polymers, and carbon-based materials. rsc.orgacs.org For instance, copper catalysts can be supported on silica gel or polymers like Amberlyst® A-21. rsc.org The preparation of these supported catalysts typically involves treating the support material with a copper salt solution. rsc.org
Cellulose (B213188) acetate has been used as a sustainable, biodegradable support for copper catalysts. nih.gov The copper ions are complexed by the carbonyl and hydroxyl groups of the cellulose acetate backbone, resulting in a stable and heterogeneous catalyst. nih.gov Graphene oxide has also been employed as a support, offering a high surface area for catalyst loading. mdpi.com
These supported catalysts have demonstrated high efficiency in various reactions, such as the azide-alkyne cycloaddition (click chemistry), and can often be recovered and reused multiple times without a significant loss of activity. nih.govmdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenylacetylene |
| Copper(I) chloride |
| Ammonia |
| Copper(I) oxide |
| Ethanol |
| Copper(II) acetate |
| Tetraethylammonium salts |
| Fehling's solution |
| Glucose |
| Copper(II) sulfate |
| Methanol |
| Dimethylformamide |
| Acetonitrile |
| Triethylamine |
| Diisopropylethylamine |
| Triphenylphosphine |
| N-heterocyclic carbenes |
| Silica |
| Amberlyst® A-21 |
| Cellulose acetate |
| Graphene oxide |
| Sodium ascorbate |
| Benzyl azide (B81097) |
| 1,4-disubstituted 1,2,3-triazole |
| 2-iodoaniline |
| 2-aminotolane |
| Aniline |
| α-ketoamide |
| 1-ethynylcyclohexanol |
| 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol |
| Tetrahydrofuran |
| Thioanisole |
| Potassium acetate |
| 1,3,5-triaza-7-phosphaadamantane |
| 2-(1-(benzylimino)ethyl)phenol |
| 2-((benzylimino)(phenyl)methyl)phenol |
Chemical Reactivity and Catalytic Applications
Role in Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov In this reaction, this compound, often generated in situ from phenylacetylene (B144264) and a copper(I) salt like CuI, plays a crucial role as an activated species. wikipedia.orgwikidoc.org The currently accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form the copper(I) acetylide. wikipedia.orgwikidoc.org This copper acetylide then undergoes a transmetalation step with a palladium(II) intermediate (formed from the oxidative addition of the aryl halide to the Pd(0) catalyst), transferring the acetylide group to the palladium center and regenerating the copper catalyst. wikipedia.org Subsequent reductive elimination from the palladium complex yields the final coupled product and regenerates the active Pd(0) catalyst. wikipedia.org While essential for high reaction rates, the use of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). wikipedia.org
Fourier Transform Infrared (FT-IR) Spectroscopy
Involvement in Glaser Coupling
The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes, catalyzed by a copper(I) salt. nih.govwikipedia.org The reaction mechanism has been a subject of debate but generally involves the formation of a copper(I) acetylide intermediate. nih.govnih.gov In the presence of an oxidant, typically oxygen or a copper(II) salt, this intermediate undergoes dimerization. nih.govwikipedia.org
The reaction is complicated by the need for both Cu(I) and an oxidant to coexist. nih.gov Recent studies have explored the mechanism in more detail, with some proposing a dinuclear Cu(I) complex as a key catalytic species. rsc.org There is also evidence for a radical pathway under anaerobic photo-excited conditions, where copper(I) acetylides generate highly reactive alkynyl radicals that combine to form the homocoupled product. nih.gov
¹³C NMR Spectroscopic Analysis
Application in Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," providing a highly efficient and reliable method for forming 1,4-disubstituted-1,2,3-triazoles. nih.govorganic-chemistry.org The reaction's mechanism is more complex than a simple cycloaddition. The key step involves the reaction between a copper(I) acetylide and an organic azide (B81097). nih.gov
Mechanistic studies suggest that the active catalytic species is not a simple mononuclear copper acetylide. Instead, dinuclear copper species are believed to be involved in the kinetically favored pathway. nih.govnih.gov A proposed mechanism involves the formation of a π,σ-bis(copper) acetylide complex, which is significantly more reactive towards the azide than its mononuclear counterpart. nih.gov This dinuclear intermediate facilitates the cycloaddition, leading to a six-membered copper metallacycle that ultimately rearranges to form the stable triazole product and regenerate the copper catalyst. organic-chemistry.orgacs.org
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structures
Other Notable Reactions
Beyond these major coupling reactions, this compound participates in other significant transformations:
Cycloaddition with Nitrones: It reacts with nitrones to produce cis-β-lactams. rsc.org
Coupling with Aryl Halides: It can be used to synthesize a wide range of substituted tolanes by coupling with various aryl iodides and bromides. fishersci.com These tolanes, if they contain an ortho-amino or -hydroxy group, can be thermally cyclized to form heterocycles like 2-phenylbenzofurans and -indoles. orgsyn.orgfishersci.com
Photocatalysis: this compound acts as a photocatalyst under visible light, capable of generating reactive oxygen species. This property has been utilized for the controlled oxidation of terminal alkynes and the oxidative coupling of amines to imines. acs.orgacs.org
Interactive Data Table: Catalytic Applications of this compound
| Reaction Name | Reactants | Product Type | Role of Cu(I) Phenylacetylide | Source |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Unsymmetrical Alkyne | Activated Alkyne Species (Co-catalyst) | wikipedia.orgnih.gov |
| Glaser Coupling | Terminal Alkyne | Symmetrical 1,3-Diyne | Key Intermediate/Catalyst | nih.govnih.gov |
| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | 1,4-Disubstituted 1,2,3-Triazole | Key Intermediate/Catalyst | nih.govnih.gov |
| Cycloaddition | Nitrone | cis-β-Lactam | Reactant | rsc.org |
Reaction Mechanisms and Pathways Involving Copper I Phenylacetylide
Role of Copper(I) Phenylacetylide in C-C Bond Forming Reactions
The formation of carbon-carbon bonds is a fundamental objective in organic synthesis. This compound is instrumental in several powerful coupling reactions that achieve this goal, enabling the construction of complex molecular architectures.
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. wikipedia.orgnumberanalytics.com
The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Copper Cycle: A copper(I) salt, such as copper(I) iodide, reacts with the terminal alkyne (e.g., phenylacetylene) in the presence of a base. wikipedia.org The base deprotonates the alkyne, which then coordinates with the copper(I) ion to form a copper(I) acetylide, in this case, this compound. wikipedia.orgnumberanalytics.com This species is considered the activated form of the alkyne for the coupling reaction. wikipedia.org DFT calculations suggest that an iodide-coordinated copper acetylide can be the catalytically active species. acs.org
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R¹-X) via oxidative addition to form a square planar Pd(II) complex, [Pd(R¹)(X)L₂]. numberanalytics.comrsc.org
Transmetalation: The this compound transfers its phenylacetylide group to the Pd(II) complex. numberanalytics.com This step, which is considered the rate-determining step, forms a new Pd(II) complex, [Pd(R¹)(C≡CPh)L₂], and regenerates the copper salt (CuX). acs.org Surface-plasmon-mediated transfer of the phenylacetylide intermediate from a copper to a palladium nanoparticle surface has also been proposed as a novel transmetalation mechanism. d-nb.info
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (R¹-C≡CPh) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. numberanalytics.com
The copper co-catalyst significantly increases the reaction rate, allowing the reaction to proceed under mild conditions. wikipedia.org
Table 1: Key Components and Intermediates in Sonogashira Coupling
| Component | Role | Example/Species |
|---|---|---|
| Palladium Catalyst | Primary catalyst for cross-coupling | Pd(PPh₃)₄, [Pd(PPh₃)₂Cl₂] |
| Copper Co-catalyst | Forms active acetylide species, increases rate | Copper(I) iodide (CuI) |
| Alkyne Substrate | Source of the alkynyl group | Phenylacetylene (B144264) |
| Halide Substrate | Source of the aryl/vinyl group | Iodobenzene, Vinyl bromide |
| Base | Deprotonates the alkyne | Amines (e.g., triethylamine) |
| Key Intermediate 1 | Activated alkyne species | This compound (Ph-C≡C-Cu) |
| Key Intermediate 2 | Oxidatively added palladium complex | [Pd(R¹)(X)L₂] |
| Key Intermediate 3 | Post-transmetalation palladium complex | [Pd(R¹)(C≡CPh)L₂] |
The Glaser-Hay coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric diynes. rsc.orgorganic-chemistry.org The reaction is typically mediated by a copper(I) salt in the presence of a base and an oxidant, often oxygen from the air. rsc.orgunicamp.br
The mechanism of the Glaser-Hay coupling has been a subject of debate, and it is understood to be highly dependent on the specific reaction conditions. unicamp.brresearchgate.net The initial step involves the formation of this compound from phenylacetylene and a Cu(I) salt. researchgate.net From there, several pathways have been proposed:
Bohlmann's Dicopper Model: This widely accepted model proposes the formation of a dinuclear Cu(I) complex. rsc.org Oxidation of this complex, possibly involving a dicopper(II)-diacetylide intermediate, leads to the formation of the diyne product through reductive elimination. unicamp.brnih.gov Electrochemical studies have lent support to this mechanism by identifying a dinuclear Cu(I) complex as a competent catalyst. rsc.org
Mononuclear Pathway: An alternative mechanism, particularly suggested for aqueous conditions, may involve a single copper atom. nih.gov In this scenario, a copper acetylide is formed and then oxidized, potentially avoiding a dicopper intermediate which may be less likely to form in highly coordinating solvents like water. nih.gov
Higher Oxidation State Intermediates: Other proposed mechanisms involve the formation of bis(μ-oxo)dicopper(III) intermediates, especially in the presence of oxygen and amine ligands like TMEDA (tetramethylethylenediamine). unicamp.br
Regardless of the precise pathway, the core of the reaction is the oxidation of the copper(I) acetylide complex, which facilitates the C-C bond formation between two alkyne units. unicamp.br
Table 2: Proposed Mechanistic Intermediates in Glaser-Hay Coupling
| Proposed Intermediate | Associated Mechanism/Theory | Description |
|---|---|---|
| This compound | All Mechanisms | Initial product from alkyne and Cu(I) salt. researchgate.net |
| Dinuclear Cu(I) Complex | Bohlmann Model | A cooperative complex of two copper ions and acetylide ligands. rsc.org |
| Dicopper(II)-diacetylide | Dicopper Pathway | An oxidized intermediate formed prior to reductive elimination. unicamp.brnih.gov |
| Bis(μ-oxo)dicopper(III) | High-Valent Copper Pathway | Formed from the reaction of a Cu(I) species with oxygen. unicamp.br |
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," providing a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. organic-chemistry.orgnih.gov The copper catalyst is essential, accelerating the reaction by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction and controlling the regiochemical outcome. organic-chemistry.org
The mechanism is complex and involves multiple copper acetylide species. nih.gov While early proposals suggested a stepwise process, more recent computational and experimental studies support the involvement of polynuclear copper complexes. organic-chemistry.orgrsc.org
Formation of Copper Acetylide: The reaction initiates with the formation of a copper(I) acetylide from the terminal alkyne and a Cu(I) source. nih.gov DFT studies and reactivity analysis suggest that dinuclear or polynuclear copper acetylide complexes are the key reactive species. rsc.orgcsic.esacs.org
Coordination and Cyclization: The organic azide (B81097) coordinates to one of the copper centers in the polynuclear acetylide complex. The key C-N bond formation occurs between the nucleophilic terminal carbon of the acetylide and the electrophilic terminal nitrogen of the azide. nih.gov This leads to the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org
Ring Contraction and Product Formation: The six-membered ring intermediate undergoes rearrangement and contraction to form a more stable five-membered triazolyl-copper derivative. organic-chemistry.org
Protonolysis: The final step is protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst. organic-chemistry.org
The use of multiple copper centers is believed to be crucial for activating the alkyne and facilitating the cycloaddition with the azide. organic-chemistry.orgacs.org
Table 3: Mechanistic Steps of CuAAC
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Catalyst Activation | Formation of active copper acetylide species from terminal alkyne and Cu(I) source. | Phenylacetylene, Cu(I) salt, Dinuclear copper acetylide. rsc.orgcsic.es |
| 2. Cycloaddition | Coordination of azide and nucleophilic attack of the acetylide to form a six-membered metallacycle. | Organic azide, Six-membered copper metallacycle. organic-chemistry.org |
| 3. Reorganization | Ring contraction to a five-membered triazolyl-copper intermediate. | Triazolyl-copper derivative. organic-chemistry.org |
| 4. Product Release | Protonolysis to release the triazole product and regenerate the catalyst. | 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org |
The Kinugasa reaction is a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone to synthesize β-lactams, a core structure in many antibiotics. thieme-connect.comchem-station.com The reaction, first reported in 1972, involves the use of pre-formed or in-situ generated this compound. thieme-connect.comacs.org
While initially thought to be a straightforward 1,3-dipolar cycloaddition, recent mechanistic studies have revealed a more complex cascade pathway. acs.orgacs.org
Copper Acetylide Formation: As in other copper-catalyzed reactions, the first step is the formation of copper(I) acetylide from the terminal alkyne and a Cu(I) salt. chem-station.com Kinetic studies show a second-order dependence on the catalyst, suggesting that a bis-copper complex is critically involved. acs.org
(3+2) Cycloaddition: The copper acetylide reacts with the nitrone in a [3+2] cycloaddition to form a five-membered isoxazolidine (B1194047) intermediate. thieme-connect.comacs.org
(3+2) Cycloreversion: This five-membered ring intermediate is not the direct precursor to the β-lactam. Instead, it undergoes a rapid and irreversible [3+2] cycloreversion. acs.orgacs.org This fragmentation step generates two new species: an imine and a copper-ketenyl intermediate. acs.org
Ring Formation: The final β-lactam ring is formed from these fragments. The prevailing view is that this occurs via a nucleophilic attack of a copper amide (derived from the ketenyl intermediate) on the ketene, rather than a direct [2+2] Staudinger-type cycloaddition between the imine and the ketenyl intermediate. acs.org
This revised mechanism provides a more consistent model that accounts for the formation of various byproducts observed in the reaction. acs.org
Table 4: Revised Mechanism of the Kinugasa Reaction
| Step | Type | Reactants | Products |
|---|---|---|---|
| 1 | Catalyst Formation | Terminal Alkyne + 2 Cu(I) | Bis-Copper Acetylide Complex acs.org |
| 2 | Cycloaddition | Bis-Copper Acetylide + Nitrone | Five-membered isoxazolidine intermediate acs.org |
| 3 | Cycloreversion | Five-membered intermediate | Imine + Dicopper-Ketenyl Intermediate acs.org |
| 4 | Cyclization | Imine + Ketenyl Intermediate | β-Lactam acs.org |
Photoinduced decarboxylative alkynylation is a modern method for forming C(sp³)–C(sp) bonds by coupling alkyl radicals with terminal alkynes. rsc.orgresearchgate.net This reaction uses copper catalysts and visible light to drive the transformation. This compound can be used as a preformed catalyst or generated in situ. rsc.orgresearchgate.net
The mechanism is initiated by light and proceeds through a radical pathway:
Photoexcitation: A copper(I) acetylide complex, such as one formed from CuCl, phenylacetylene, and a ligand like NEt₃, absorbs visible light. rsc.orgresearchgate.net This promotes the complex to a photoexcited state (e.g., via a ligand-to-metal charge transfer). researchgate.net
Single Electron Transfer (SET): The excited copper acetylide complex acts as a potent reductant. It transfers a single electron to a redox-active ester (RAE), which serves as an alkyl radical precursor. rsc.orgnih.gov This SET process generates an alkyl radical (R•) and an oxidized Cu(II) acetylide species, along with the anion of the RAE. nih.gov
Radical Coupling: The newly formed alkyl radical couples with the Cu(II) acetylide species.
Reductive Elimination: This is followed by reductive elimination, which forms the desired alkynylated product (R-C≡CPh) and regenerates the active Cu(I) catalyst, closing the photocatalytic cycle.
This method provides a general strategy to generate a range of alkyl radicals from readily available carboxylic acids (via their RAEs) and couple them with various alkynes. rsc.orgresearchgate.net
Table 5: Key Steps in Photoinduced Decarboxylative Alkynylation
| Step | Description | Key Species |
|---|---|---|
| 1. Formation & Excitation | In-situ formation of a Cu(I) acetylide complex which is then excited by visible light. | [Cu(I)-phenylacetylide-Ligand] -> [Cu(I)-phenylacetylide-Ligand]* researchgate.netnih.gov |
| 2. Electron Transfer | The excited complex transfers an electron to a redox-active ester (RAE), generating an alkyl radical. | Redox-Active Ester (RAE), Alkyl Radical (R•), [Cu(II)-phenylacetylide-Ligand]⁺ rsc.orgnih.gov |
| 3. C-C Bond Formation | The alkyl radical couples with the Cu(II) acetylide complex. | R-Cu(II) Intermediate |
| 4. Product Release | Reductive elimination yields the final product and regenerates the Cu(I) catalyst. | Alkylated Alkyne (R-C≡CPh), Cu(I) Catalyst |
This compound has been identified as an efficient photocatalyst for the selective oxidative coupling of primary amines to imines under visible light irradiation. nih.govbohrium.com This reaction represents a green and mild approach for imine synthesis.
The proposed mechanism involves the photocatalytic activation of molecular oxygen:
Photoexcitation: this compound (PhC₂Cu), a p-type semiconductor, absorbs visible light (>400 nm), promoting an electron to a higher energy level and generating an excited state. nih.govbohrium.com
Electron Transfer to Oxygen: The photo-excited PhC₂Cu can donate an electron to molecular oxygen (O₂), a process known as a single electron transfer (SET). rsc.org This generates a Cu(II)-phenylacetylide species and a superoxide (B77818) radical anion (O₂⁻•). nih.govrsc.org
Radical-Mediated Oxidation: The superoxide radical anion is a key reactive oxygen species that initiates the amine oxidation cascade. nih.gov It facilitates the abstraction of hydrogen atoms from the amine, leading to the formation of the corresponding imine through a series of steps.
Catalyst Regeneration: The Cu(II)-phenylacetylide is subsequently reduced back to Cu(I) to complete the catalytic cycle.
Research has shown that modifying the copper phenylacetylide with titanium dioxide (TiO₂) can significantly enhance the photocatalytic activity. nih.govacs.org The TiO₂ promotes the separation of the light-induced charge carriers (electrons and holes) within the PhC₂Cu and facilitates the activation of surface oxygen, leading to a higher yield of the imine product. nih.govacs.org
Table 6: Proposed Mechanism for Photocatalytic Oxidative Coupling of Amines
| Step | Description | Key Species |
|---|---|---|
| 1. Light Absorption | This compound absorbs visible light, creating an excited state. | PhC₂Cu, hv |
| 2. SET to Oxygen | The excited photocatalyst transfers an electron to molecular oxygen. | O₂, Superoxide Radical Anion (O₂⁻•), Cu(II)-phenylacetylide nih.govrsc.org |
| 3. Amine Oxidation | The superoxide radical initiates the oxidation of the amine to the imine. | Benzylamine, N-benzylidene-1-phenylmethanamine (imine) |
| 4. Catalyst Regeneration | The Cu(II) species is reduced back to Cu(I). | PhC₂Cu |
Photoinduced Decarboxylative Alkynylation Mechanisms
Computational Chemistry Studies of Reaction Mechanisms
Computational chemistry, particularly through the application of quantum chemical methods, has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. These studies provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetic factors that govern reaction outcomes, which are often difficult to capture through experimental means alone.
Density Functional Theory (DFT) is a cornerstone for investigating the mechanistic details of reactions catalyzed by this compound. DFT calculations have been instrumental in mapping the intricate steps of various transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
For the CuAAC reaction, DFT studies have shown that the coordination of a copper(I) catalyst fundamentally alters the reaction mechanism from a non-polar, one-step concerted pathway (in the uncatalyzed version) to a polar and stepwise process. nih.govrsc.org The generally accepted pathway begins with the formation of a copper(I) acetylide intermediate. nih.govrsc.orgresearchgate.netresearchgate.net This can occur through the initial π-complexation of phenylacetylene to the copper(I) center, which significantly increases the acidity of the terminal proton, facilitating deprotonation to form the σ-acetylide. nih.govrsc.org In some catalytic systems, DFT calculations have also identified the formation of a bimetallic σ,π-alkynyl intermediate that does not require alkyne deprotonation. mdpi.com
Once the copper acetylide is formed, it reacts with the azide. DFT calculations have identified several key intermediates along this pathway:
A six-membered metallacycle: This intermediate can be formed from the cycloaddition of an azide with a mononuclear copper acetylide. mdpi.com Subsequent ring contraction can lead to more stable dinuclear intermediates. mdpi.com
Dinuclear copper intermediates: A significant finding from numerous DFT studies is the crucial role of dinuclear species. rsc.orgmdpi.comacs.orgnih.govnih.gov These intermediates, where two copper atoms participate in the transition state, are often energetically more favorable than their mononuclear counterparts. nih.gov Proposed structures include zwitterionic dinuclear intermediates and dinuclear copper-triazolide complexes. acs.orgcsic.es
Copper(III) metallacycle: Early DFT studies proposed the formation of a six-membered copper(III) metallacycle as a key intermediate that explains the rate acceleration. nih.govrsc.org
Beyond the CuAAC reaction, DFT has illuminated other pathways. In a decarboxylative cross-coupling reaction, calculations mapped a photoinduced pathway involving the formation and excitation of copper(I) acetylide, followed by electron transfer, fragmentation of a radical anion, and radical addition to a copper(II) acetylide species. researchgate.net For carboxylative coupling reactions involving CO2, DFT calculations show that the reaction proceeds via the (IPr)Cu–C≡CPh intermediate, which can then undergo either CO2 insertion or react with an allylic chloride. acs.org
A primary strength of DFT is its ability to calculate the activation energy barriers for individual steps in a reaction, thereby identifying the rate-determining step and explaining the observed kinetics and selectivity.
Computational studies consistently show that copper catalysis dramatically lowers the activation energy of the azide-alkyne cycloaddition compared to the uncatalyzed reaction. While the uncatalyzed cycloaddition faces barriers of approximately 18.5–18.8 kcal/mol, copper-catalyzed pathways are significantly more accessible. nih.govrsc.org
DFT calculations have been pivotal in comparing different potential mechanistic pathways. For the CuAAC reaction, the calculated energy barriers have provided strong evidence for the role of multinuclear copper species.
Table 1: Calculated Activation Energy Barriers for Key Steps in this compound Reactions
| Reaction | Step / Pathway | Catalyst Model | Activation Energy (kcal/mol) | Finding |
| CuAAC | Uncatalyzed (1,4-regioisomer) | None | 18.84 | High barrier explains the need for a catalyst. nih.govrsc.org |
| CuAAC | Uncatalyzed (1,5-regioisomer) | None | 18.51 | Similar barrier to 1,4-isomer, explaining lack of selectivity. nih.govrsc.org |
| CuAAC | Mononuclear Cu(I) pathway | Cu(I)-acetylide | 14.9 | Formation of a six-membered copper(III) metallacycle. nih.govrsc.org |
| CuAAC | Dinuclear Cu(I) pathway (1,4-regioisomer) | Dinuclear Cu(I)-acetylide | 10.1 | Lower barrier than mononuclear pathway; explains high regioselectivity. rsc.orgresearchgate.net |
| CuAAC | Dinuclear Cu(I) pathway (1,5-regioisomer) | Dinuclear Cu(I)-acetylide | 13.7 | Higher barrier than 1,4-pathway, consistent with observed selectivity. rsc.orgresearchgate.net |
| Eglinton Coupling | Alkyne Deprotonation | Copper(II) acetate (B1210297) | Rate-Limiting | The calculations demonstrate that the rate-limiting step of the reaction is the alkyne deprotonation. researchgate.net |
| Hydroboration | Migratory Insertion | Cu-NHC | 8.3 - 11.2 | Barrier for the formation of the initial Cu-vinyl intermediate. nih.gov |
| C,N-Dipolar Cycloaddition | Propargylic Decarboxylation | Binuclear Copper Complex | 11.8 | Identified as the rate-determining step in the catalytic cycle. acs.org |
These calculations not only rationalize experimental observations but also guide the design of more efficient catalysts by identifying the energetic bottlenecks in a catalytic cycle. For instance, the lower calculated energy barrier for the dinuclear pathway in the CuAAC reaction strongly supports that multinuclear species are the active catalysts, a finding corroborated by kinetic experiments. rsc.orgresearchgate.net
Computational analysis of the electronic structure and charge transfer properties of intermediates provides deep understanding into the reactivity of this compound. The interaction between the copper center and the phenylacetylide ligand has significant covalent character. smolecule.com
A key feature of many copper(I) complexes is the presence of metal-to-ligand charge-transfer (MLCT) transitions, which are crucial for their photophysical properties. researchgate.net In photocatalysis, the process often begins with the photoexcitation of a copper(I) acetylide complex. This excited state can then engage in a single-electron transfer (SET) with a substrate. For example, DFT studies have shown that an excited triplet-state this compound can transfer an electron to molecular oxygen to generate a copper(II) acetylide and a superoxide radical anion. acs.org
DFT calculations are also used to analyze the frontier molecular orbitals (HOMO and LUMO) and to compute conceptual DFT-based reactivity indices. mdpi.com These analyses reveal that the coordination of copper(I) to phenylacetylene dramatically changes the electronic character of the alkyne. It transforms the reaction from a non-polar mechanism to a polar, stepwise one by greatly increasing the nucleophilic character of the dinuclear Cu(I)-acetylide complex. nih.govrsc.org
To explain the high regioselectivity of reactions like the CuAAC, chemists use local reactivity indices derived from DFT. By analyzing the distribution of charge and the propensity of different atoms to accept or donate electrons, the precise sites of bond formation can be predicted. The regioselectivity is correctly explained by the most favorable two-center interaction between the most nucleophilic atom of one reactant (e.g., the terminal nitrogen of the azide) and the most electrophilic atom of the other (e.g., the β-carbon of the copper acetylide). nih.govrsc.org
Spin density analysis is a computational technique used to visualize the distribution of unpaired electrons in radical species. It is essential for understanding reactions that proceed through radical intermediates or have transition states with significant radical character.
In the context of this compound, this analysis is particularly relevant for photoinduced and redox-catalyzed reactions. For instance, in a photoinduced cyanoalkylalkynylation reaction, EPR experiments detected radical intermediates, and DFT calculations supported a mechanism involving an iminyl radical generated through a single-electron transfer from the photoexcited copper(I) acetylide complex. rsc.org Similarly, DFT studies of a decarboxylative alkynylation reaction mapped out pathways involving the formation and fragmentation of radical anions and subsequent radical addition steps. researchgate.net
However, DFT and spin density analysis can also be used to rule out proposed radical pathways. A computational study of the Eglinton oxidative homocoupling of phenylacetylene indicated that the reaction does not proceed via free alkynyl radicals, as had been classically proposed. Instead, it follows a non-radical pathway involving the dimerization of copper(II) alkynyl complexes and a subsequent bimetallic reductive elimination. researchgate.net
Furthermore, spin density analysis is foundational to the calculation of local reactivity indices known as Parr functions. These are derived from the Mulliken atomic spin densities (ASD) of the radical cation and radical anion of a molecule and are used to identify the most nucleophilic and electrophilic sites, respectively. nih.govresearchgate.net This application is crucial for explaining the regioselectivity in polar stepwise reactions, such as the CuAAC, where bond formation is driven by charge interactions rather than the coupling of radical centers. rsc.org
A central question in copper-catalyzed reactions is the nature of the active catalytic species—specifically its nuclearity (the number of copper atoms involved) and its speciation (its exact chemical form). Computational modeling has been critical in addressing this question.
Experimental kinetic studies of the CuAAC reaction frequently show a second-order rate dependence on the copper concentration, which strongly suggests the involvement of a dinuclear copper intermediate in the rate-determining step. nih.govnih.govuva.nl DFT calculations have provided robust support for this hypothesis. Computational models comparing mononuclear, dinuclear, and even tetranuclear copper acetylide intermediates have consistently found that pathways involving dinuclear species have lower activation energies. rsc.orgnih.gov One study concluded that dinuclear intermediates are energetically favored over tetranuclear aggregates. nih.gov This convergence of experimental kinetics and computational energetics provides a powerful argument for a dinuclear mechanism. nih.gov
DFT can also model catalyst speciation, showing how a catalyst precursor might transform into the catalytically active species. For example, calculations have supported a mechanism where a stable, tetranuclear copper(I) catalyst precursor fragments in solution to form a more reactive dinuclear species, which then enters the catalytic cycle. acs.orgcsic.es These models can provide detailed structural information, such as the computed Cu-Cu bond distance in a dinuclear complex (e.g., 2.599 Å), suggesting a stabilizing cuprophilic interaction between the metal centers. acs.org The combination of DFT with experimental techniques like calorimetry and isotope-labeling crossover experiments has provided direct evidence for the existence and reactivity of these proposed dinuclear intermediates. nih.gov
Catalytic Applications and Functional Transformations
Cross-Coupling Reactions using Copper(I) Phenylacetylide
The Castro-Stephens coupling, a cross-coupling reaction involving a copper(I) acetylide and an aryl halide, stands as a significant application of this compound. wikipedia.org This reaction, typically conducted in pyridine (B92270), yields a disubstituted alkyne and a copper(I) halide. wikipedia.org It is a foundational method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.
Synthesis of Substituted Tolanes
This compound efficiently couples with a range of aryl iodides and bromides to produce substituted tolanes. smolecule.comthermofisher.comthermofisher.comfishersci.co.uk This reaction, a key example of the Castro-Stephens coupling, provides a direct route to diarylacetylenes. wikipedia.orgresearchgate.net The general transformation involves the reaction of pre-formed this compound with an aryl halide in a suitable solvent, such as hot pyridine. wikipedia.org
Table 1: Examples of Substituted Tolane Synthesis
| Aryl Halide | Product | Reference |
|---|---|---|
| Iodobenzene | Diphenylacetylene | wikipedia.org |
The reaction mechanism is understood to involve the substitution of the aryl halide by the copper(I) acetylide. wikipedia.org This process has been a cornerstone in the synthesis of tolane derivatives, which are important precursors for various other organic compounds. smolecule.comthermofisher.comthermofisher.comfishersci.co.uk
Formation of Heterocycles (e.g., 2-phenylbenzofurans, -indoles, -furo[3,2-b]pyridines)
A significant extension of the tolane synthesis is the intramolecular cyclization of ortho-substituted tolanes to form various heterocyclic systems. When the aryl halide precursor bears a nucleophilic group (such as a hydroxyl or amino group) ortho to the halogen, the initially formed tolane derivative can undergo a subsequent cyclization reaction. smolecule.comthermofisher.comthermofisher.comfishersci.co.uk This is often achieved through thermolysis of the substituted tolane. For instance, o-hydroxysubstituted tolanes can cyclize to form 2-phenylbenzofurans, while o-aminosubstituted tolanes can yield 2-phenylindoles. smolecule.comthermofisher.comthermofisher.comfishersci.co.uk
Similarly, the reaction of this compound with 3-hydroxy-2-iodopyridine in pyridine leads to the formation of 2-phenylfuro[3,2-b]pyridine (B95193). orgsyn.org This transformation showcases the versatility of this compound in constructing complex, fused heterocyclic scaffolds. The synthesis of 2-phenylfuro[3,2-b]pyridine is achieved by heating the reactants at 110–120°C. orgsyn.org
Table 2: Heterocycle Synthesis via this compound
| Starting Material | Product | Reference |
|---|---|---|
| o-Iodophenol | 2-Phenylbenzofuran (via tolane intermediate) | smolecule.comthermofisher.comthermofisher.com |
| o-Iodoaniline | 2-Phenylindole (via tolane intermediate) | smolecule.comthermofisher.comthermofisher.com |
Alkylation of Non-aryl Alkynes
While the primary application of Castro-Stephens coupling involves aryl halides, the methodology can be extended to the alkylation of non-aryl alkynes under more forcing conditions. orgsyn.org More contemporary methods have emerged for the cross-coupling of terminal alkynes with alkyl halides. One such approach utilizes a copper(I) catalyst in conjunction with an aryl radical source, such as a diazonium salt, to facilitate the coupling of phenylacetylene (B144264) with alkyl iodides. nih.gov In this mechanistically distinct pathway, a copper(I)-acetylide species is proposed to undergo single electron transfer (SET) with the diazonium salt to generate an aryl radical. This radical then abstracts the iodine from the alkyl iodide, producing an alkyl radical that couples with a copper(II)-acetylide intermediate to afford the final product. nih.gov
Cycloaddition Reactions
This compound is a key component in certain cycloaddition reactions, most notably in the synthesis of 1,2,3-triazoles.
Regioselective Synthesis of 1,2,3-Triazoles
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov While often performed with a catalytic source of copper(I) generated in situ, the reaction proceeds through a copper acetylide intermediate. nih.govacs.orgnih.gov The use of this compound, or its in situ formation from phenylacetylene and a copper(I) source, directs the cycloaddition with an organic azide (B81097) to exclusively yield the 1,4-regioisomer. acs.orgcsic.esmdpi.com
This reaction is characterized by its high efficiency, mild reaction conditions (often at room temperature), and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org The mechanism involves the coordination of the azide to a copper-acetylide complex, followed by a stepwise cyclization process that results in the formation of the triazole ring. organic-chemistry.org The stability and nucleophilicity of the dinuclear copper(I)-acetylide complex are considered key to the reaction's success.
Table 3: Catalytic Systems for 1,4-Disubstituted 1,2,3-Triazole Synthesis
| Copper Source/Catalyst | Reaction Conditions | Key Feature | Reference(s) |
|---|---|---|---|
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat, room temperature | High activity at low catalyst loading | acs.orgcsic.es |
| Cu(0) nanosize powder / Amine HCl | N/A | In situ generation of Cu(I) | researchgate.net |
| This compound (from Fehling reagent) | No additives required | Bio-reduced catalyst | researchgate.netresearchgate.net |
The reaction's regioselectivity is a direct consequence of the copper acetylide intermediate, which ensures the formation of only the 1,4-disubstituted product, as opposed to the mixture of regioisomers often obtained in the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgmdpi.com
Homo-Coupling Reactions for Diyne Synthesis
This compound is a central intermediate in the oxidative homo-coupling of phenylacetylene to form 1,4-diphenyl-1,3-butadiyne (a diyne). This transformation is classically known as the Glaser coupling. wikipedia.orgrsc.org The reaction typically involves the oxidation of a copper(I) acetylide. youtube.com
The original Glaser coupling required the isolation of the potentially explosive this compound, which was then oxidized. youtube.com Modifications to this procedure, such as the Eglinton and Hay couplings, have been developed to avoid the isolation of the copper acetylide by using different copper salts and reaction conditions. wikipedia.orgyoutube.com
Glaser Coupling: In its fundamental form, it involves the coupling of a terminal alkyne in the presence of a copper(I) salt, a base (like ammonia), and an oxidant (such as air or oxygen). wikipedia.org The reaction proceeds via the formation of this compound. researchgate.nettaylorandfrancis.com
Eglinton Coupling: This modification uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate (B1210297), in a solvent such as pyridine. youtube.comontosight.ai This allows for the in situ formation and coupling of the acetylide, avoiding its isolation. youtube.com
Hay Coupling: This catalytic version utilizes a copper(I) salt complexed with a ligand like TMEDA (tetramethylethylenediamine) and uses air as the oxidant to regenerate the active catalyst. wikipedia.org
The mechanism of these couplings is still a subject of study, but it is generally accepted that they proceed through the formation of a this compound intermediate, which then undergoes an oxidative dimerization. researchgate.netresearchgate.netrsc.org
Table 4: Comparison of Homo-Coupling Reactions for Diyne Synthesis
| Reaction Name | Typical Copper Reagent | Oxidant | Key Characteristic | Reference(s) |
|---|---|---|---|---|
| Glaser Coupling | Copper(I) salt (e.g., CuCl) | Air/O₂ | Oldest method, often requires base | wikipedia.orgrsc.org |
| Eglinton Reaction | Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂) | The Cu(II) salt itself | Avoids isolation of copper acetylide | wikipedia.orgyoutube.com |
These homo-coupling reactions are fundamental for creating symmetrical conjugated diynes, which are valuable building blocks in materials science and the synthesis of natural products. wikipedia.orgrsc.org
Photocatalysis and Environmental Remediation
This compound (PhC₂Cu) has emerged as a significant material in the field of photocatalysis, particularly for environmental remediation. researchgate.net Its capacity to harness light energy to drive chemical reactions makes it a promising candidate for breaking down persistent organic pollutants in aqueous environments. researchgate.netresearchgate.net As a photoresponsive organometallic material, it demonstrates a notable ability for both adsorption and photocatalytic degradation of contaminants under light irradiation. researchgate.net Researchers have explored various modifications of the basic PhC₂Cu structure, such as doping or creating composites, to enhance its photocatalytic performance. researchgate.netresearchgate.net
This compound and its derivatives have proven effective in the photocatalytic degradation of a wide range of organic pollutants found in water. cncb.ac.cnnih.gov These contaminants include pharmaceuticals, dyes, and herbicides, which are often resistant to conventional water treatment methods. researchgate.netresearchgate.netresearchgate.net The photocatalytic process typically involves the generation of highly reactive species that break down the complex pollutant molecules into simpler, less harmful substances. researchgate.net
Numerous studies have demonstrated the efficiency of PhC₂Cu-based systems. For instance, modifying PhC₂Cu with nitrogen-doped carbon quantum dots (N-CDs) created a novel photocatalyst (PNC) that achieved 99.87% degradation of sulfamethoxazole (B1682508) (SMX) within just 15 minutes. nih.gov Similarly, chlorine-doping of phenylethynylcopper (Cl/PPECu) resulted in a degradation rate constant for sulfamethazine (B1682506) (SMT) that was 28.87 times higher than that of the undoped material. researchgate.netresearchgate.net Functionalization of the phenyl ring, such as with a hydroxyl group (3-OH-Ph-C≡C-Cu), has also been shown to produce a highly active photocatalyst for the degradation of dyes like methyl orange under sunlight. researchgate.net The versatility of these catalysts is further highlighted by their effectiveness against other dyes, including carmine, malachite green, congo red, and sunset yellow. researchgate.net
Table 1: Performance of this compound-Based Photocatalysts in Pollutant Degradation
| Pollutant | Catalyst System | Degradation Efficiency / Rate Enhancement | Reference |
|---|---|---|---|
| Sulfamethoxazole (SMX) | PhC₂Cu modified with N-CDs (PNC) | 99.87% degradation in 15 min | nih.gov |
| Sulfamethazine (SMT) | Chlorine-doped PhC₂Cu (Cl/PPECu) | 28.87x higher degradation rate constant vs. pure PhC₂Cu | researchgate.netresearchgate.net |
| Norfloxacin (NOR) | Z-scheme with UiO-66-NH₂/PhC₂Cu | Enhanced photodegradation | researchgate.net |
| Tetracycline | NH₂-MIL-101(Cr)@ZIF-67 | 95.2% degradation in 30 min (hole-mediated) | researchgate.net |
| Methyl Orange (MO) | Iron-doped PhC₂Cu (2% Fe-PhC₂Cu) | Rate increased by 2 times vs. pure PhC₂Cu | researchgate.net |
| 2,4-dichlorophenol (2,4-DCP) | Iron-doped PhC₂Cu (2% Fe-PhC₂Cu) | Rate increased by 1.6 times vs. pure PhC₂Cu | researchgate.net |
| Glyphosate | Ferrocenyl-phenylacetylide copper (FcC₂Cu) | Faster degradation compared to PhC₂Cu | researchgate.net |
This table is interactive. Click on the headers to sort the data.
A key advantage of this compound in photocatalysis is its ability to be activated by visible light, which constitutes the largest portion of the solar spectrum. cncb.ac.cnacs.org This characteristic allows for more energy-efficient and sustainable environmental remediation processes compared to catalysts that only operate under ultraviolet (UV) light. The inherent structure of PhC₂Cu nanobelts makes them air-stable and effective for eliminating organic pollutants under visible light. cncb.ac.cn
The photocatalytic mechanism is initiated when the material absorbs light, leading to the generation of electron-hole pairs, which subsequently drive redox reactions on the catalyst's surface. researchgate.net The efficiency of this process is often limited by the rapid recombination of these charge carriers. Much research has focused on enhancing the visible-light response by modifying the PhC₂Cu structure to improve charge separation and transfer. researchgate.netacs.orgdntb.gov.ua
Strategies to boost performance include:
Structural Modifications: The formation of a Cu-O bond at the interface of the catalyst is believed to promote the dissociation of excitons (electron-hole pairs) and facilitate charge transfer, leading to an enhanced response to visible light. dntb.gov.uaglobalauthorid.com
Composite Materials: Creating Z-scheme heterojunctions, for example by combining p-type PhC₂Cu with n-type materials like UiO-66-NH₂, has been shown to boost light-capturing capabilities and promote photocatalytic efficiency. researchgate.net
Surface Modification: Loading PhC₂Cu with nanoparticles of titanium dioxide (TiO₂) promotes the separation of excited carriers and enhances electron transfer, significantly improving photocatalytic activity under visible light irradiation. acs.org These modifications suppress charge carrier recombination, which is a critical factor in achieving high photocatalytic activity. researchgate.net
The degradation of pollutants in photocatalytic systems is mediated by highly reactive oxygen species (ROSs), which are generated through the interaction of the photogenerated charge carriers with molecular oxygen and water. researchgate.netresearchgate.net this compound has been shown to be effective at activating molecular oxygen to produce these powerful oxidizing agents. researchgate.net
Upon irradiation with visible light, the excited electrons in the PhC₂Cu structure are transferred to adsorbed oxygen molecules, generating superoxide (B77818) radicals (•O₂⁻), which are a key ROS in the degradation process. researchgate.netacs.org In addition to superoxide radicals, other species such as singlet oxygen (¹O₂) and photogenerated holes (h⁺) have been identified as active participants in the oxidation of pollutants when using modified PhC₂Cu photocatalysts. nih.gov
Modifications to the PhC₂Cu catalyst can dramatically increase the rate of ROS generation:
Chlorine-doping of PhC₂Cu (Cl/PPECu) was found to increase the steady-state concentration of superoxide radicals by a factor of 2.52 compared to the undoped material. researchgate.netresearchgate.net
A composite of PhC₂Cu and Bi₂WO₆ (PCBW) enhanced the separation of photocarriers and increased the production rate of •O₂⁻ by 12.07 times compared to pure PhC₂Cu. researchgate.net
Modification with TiO₂ facilitates surface oxygen activation, thereby enhancing the formation of superoxide radicals. acs.org
A system using PhC₂Cu modified with nitrogen-doped carbon dots was found to generate ¹O₂, •O₂⁻, and h⁺ as the primary active species. nih.gov
The efficient generation of these ROS is directly linked to the high degradation rates observed for various organic pollutants. researchgate.netresearchgate.net
Enhanced Visible-Light Response in Photocatalytic Systems
Carbon Dioxide Addition to Phenylacetylene
Beyond photocatalytic degradation, this compound plays a crucial role as a key intermediate in a fundamentally different type of catalytic transformation: the carboxylation of terminal alkynes with carbon dioxide (CO₂). unicamp.brcore.ac.uksci-hub.se This reaction is an important carbon-fixation strategy, converting CO₂ into valuable propiolic acids. researchgate.net
The process is catalyzed by copper(I) complexes under relatively mild conditions, often at room temperature and atmospheric pressure of CO₂. sci-hub.seresearchgate.net The widely accepted mechanism involves several steps:
Intermediate Formation: The reaction begins with the coordination of the copper(I) catalyst to the alkyne, phenylacetylene. In the presence of a base, a proton is abstracted from the alkyne, leading to the in-situ formation of the critical This compound intermediate. sci-hub.se
CO₂ Insertion: The highly reactive this compound then undergoes a nucleophilic attack on a molecule of carbon dioxide. This results in the insertion of CO₂ into the copper-carbon bond, forming a copper carboxylate species. core.ac.uksci-hub.se
Product Formation: The final step involves protonation of the copper carboxylate during workup, or a metal-ion exchange, which releases the final product, phenylpropiolic acid , and regenerates the active copper(I) catalyst, allowing the cycle to continue. sci-hub.se
The efficiency of this catalytic system can be significantly influenced by the choice of ligands on the copper catalyst and the additives used. N-heterocyclic carbene (NHC) ligands and quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) acetate (nBu₄NOAc), have been shown to promote the reaction, with the latter potentially aiding in the activation of both the alkyne and CO₂. sci-hub.seresearchgate.net
Coordination Chemistry and Supramolecular Assemblies
Homo- and Heteroleptic Copper(I) Complexes with Phenylacetylide Ligands
Copper(I) complexes can be broadly categorized as homoleptic, containing only one type of ligand, or heteroleptic, featuring a mix of different ligands. In the context of copper(I) phenylacetylide, this distinction is crucial in defining the final structure and properties of the complex.
Homoleptic complexes of copper(I) often involve a single type of ligand, such as phenanthroline derivatives. For instance, homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes have been synthesized and characterized. rsc.org The synthesis of these complexes allows for the study of their fundamental photophysical and electrochemical properties, providing insights into how the ligand framework influences their behavior. rsc.org In the absence of other coordinating ligands, this compound itself forms a polymeric structure where the phenylacetylide group acts as a bridging ligand. wikipedia.org
Heteroleptic complexes offer a greater degree of tunability. These complexes typically contain the copper(I) ion coordinated to both phenylacetylide and other ancillary ligands, most commonly phosphines or diimines. nih.govrsc.org The preparation of heteroleptic [Cu(NN)(PP)]+ derivatives (where NN is a phenanthroline-type ligand and PP is a bis-phosphine ligand) has been systematically investigated. nih.gov The stability of these heteroleptic complexes is highly dependent on the steric and electronic properties of the ligands. nih.gov For example, with 2,9-unsubstituted-1,10-phenanthroline ligands, stable heteroleptic complexes are readily formed. nih.gov However, when sterically bulky groups are introduced onto the phenanthroline ligand, as in the case of 2,9-diphenyl-1,10-phenanthroline, the formation of homoleptic complexes is favored due to steric hindrance. nih.gov
The synthesis of heteroleptic copper(I) complexes is often achieved through coordination-driven self-assembly. mdpi.comscilit.comresearchgate.net For example, reacting a pre-formed ligand like 6,6′-bis(phenylethynyl)-2,2′-bipyridine with a copper(I) source and another ligand such as 2,9-dimethyl-1,10-phenanthroline (dmph) can yield heteroleptic species. mdpi.comscilit.comresearchgate.net These complexes are often soluble in common organic solvents and stable at room temperature. mdpi.comscilit.comresearchgate.net
| Complex Type | Ligand(s) | Key Structural Features | Reference(s) |
| Homoleptic | 2,9-diaryl-1,10-phenanthroline | Bis-ligand coordination to Cu(I) | rsc.org |
| Polymeric | Phenylacetylide only | Bridging acetylide groups | wikipedia.org |
| Heteroleptic | Phenanthroline, Bis-phosphine | [Cu(NN)(PP)]+ type, stability depends on ligand sterics | nih.gov |
| Heteroleptic | 6,6′-bis(phenylethynyl)-2,2′-bipyridine, dmph | Distorted tetrahedral geometry around Cu(I) | mdpi.comscilit.comresearchgate.net |
Dinuclear and Polynuclear Copper Acetylide Complexes
This compound has a strong propensity to form multinuclear complexes, where two or more copper centers are held together by bridging ligands.
Dinuclear complexes often feature bridging ligands that span two copper atoms. Phosphanylbipyridine ligands, for example, can coordinate to two separate copper centers, forming dinuclear structures. researchgate.net In some cases, short Cu-Cu distances are observed, facilitated by bridging ligands like acetonitrile. researchgate.net The synthesis of dinuclear copper(I) halide complexes with P^N ligands (diphenylphosphinopyridine-type) has also been reported, revealing a butterfly-shaped metal-halide core. nih.gov These dinuclear complexes can exhibit interesting photoluminescent properties. nih.gov
Polynuclear complexes , including trinuclear and tetranuclear clusters, represent a significant area of copper(I) acetylide chemistry. A notable example is the cationic trinuclear copper(I) complex, [Cu₃(C≡CPh)₂(Ph₂PCH₂PPh₂)₃][BF₄], which was the first to be characterized with two bridging σ-bonded phenylacetylide groups. researchgate.net In this structure, the phenylacetylide ligands adopt a μ₃-η¹ bonding mode, an unprecedented arrangement in organocopper(I) chemistry. researchgate.netacs.org The depolymerization of the polymeric [Cu(C≡CPh)]n with cyclohexyl isocyanide leads to the formation of a tetranuclear copper(I) complex. researchgate.net
The formation of these higher nuclearity clusters is often driven by the tendency of copper(I) to form polynuclear species and the ability of ligands to bridge multiple metal centers. nih.gov For instance, the reaction of Cu(I) with terminal alkynes in the presence of certain ligands can lead to the formation of dinuclear and even tetranuclear copper acetylide structures, which are thermodynamically stable. uni-heidelberg.de These polynuclear assemblies are not merely structural curiosities; they are often implicated as key intermediates in catalytic reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgmdpi.com
| Nuclearity | Bridging Ligand(s) | Key Structural Features | Reference(s) |
| Dinuclear | Phosphanylbipyridine | Bidentate ligand coordinating to two Cu centers | researchgate.net |
| Dinuclear | P^N ligands and Halides | Butterfly-shaped [Cu₂X₂] core | nih.gov |
| Trinuclear | Phenylacetylide, dppm | Two μ₃-η¹ bridging phenylacetylide groups | researchgate.netacs.org |
| Tetranuclear | Isocyanide, Phenylacetylide | Formed from depolymerization of [Cu(C≡CPh)]n | researchgate.net |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of the phenylacetylide ligand to bridge copper(I) centers makes it an excellent building block for the construction of extended one-, two-, or three-dimensional structures.
Coordination polymers of this compound are formed when the copper centers are linked by the acetylide ligands in a repeating fashion. In the absence of ancillary ligands, this compound adopts a polymeric ladder-like structure. wikipedia.orgsmolecule.com This intrinsic tendency to polymerize is a key feature of its chemistry. Researchers have synthesized air-stable copper-phenylacetylide nanobelts which have shown promise as photocatalysts. nih.gov These nanostructures possess a band gap of approximately 2.3 eV, making them suitable for visible-light-driven applications. nih.gov
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Copper-based MOFs have gained significant attention for their catalytic applications. mdpi.comencyclopedia.pub While many copper MOFs utilize carboxylate-based linkers, the principles of MOF construction can be extended to acetylide-based systems. This compound can be incorporated into larger frameworks, or copper MOFs can be used as platforms to facilitate reactions involving phenylacetylene (B144264). For example, reduced copper MOFs (rCu-MOFs) containing Cu(I) ions have been prepared and shown to be active catalysts for CuAAC click chemistry. researchgate.netrsc.org The high surface area and tunable nature of MOFs make them ideal for creating catalysts with high efficiency and selectivity. researchgate.net The catalytic activity often relies on the reduction of Cu(II) to Cu(I) within the framework, which then reacts with terminal alkynes like phenylacetylene. researchgate.net
Ligand Design and Their Influence on Coordination Geometry and Reactivity
Coordination Geometry: Copper(I), with its d¹⁰ electronic configuration, is flexible in its coordination preferences, commonly adopting linear, trigonal planar, or tetrahedral geometries. The specific geometry is heavily influenced by the steric bulk and bite angle of the coordinating ligands.
Tetrahedral Geometry: In many heteroleptic complexes with diimine and phosphine (B1218219) ligands, the copper(I) center adopts a distorted tetrahedral geometry. mdpi.comscilit.comresearchgate.net For instance, in a heteroleptic complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine and 2,9-dimethyl-1,10-phenanthroline, the geometry around the Cu(I) is a four-coordinate distorted tetrahedron. mdpi.comscilit.comresearchgate.net
Trigonal Planar and Linear Geometries: Computational studies have shown that copper(I) centers in phenylacetylide complexes can adopt trigonal planar arrangements depending on the supporting ligand. smolecule.com With less sterically demanding ligands or in the absence of strongly coordinating ancillary ligands, two-coordinate linear geometries can also be observed.
Reactivity: The ligand set not only controls the structure but also modulates the reactivity of the this compound complex.
Steric Effects: Bulky ligands can prevent the formation of unreactive polynuclear copper(I) acetylide aggregates, thereby enhancing catalytic activity. nih.gov However, excessive steric hindrance can also destabilize heteroleptic complexes, leading to a preference for homoleptic species. nih.gov
Electronic Effects: The electronic properties of the ligands influence the electron density at the copper center, which in turn affects its catalytic performance. The primary role of amine ligands in CuAAC reactions, for example, is thought to be the prevention of the formation of unreactive polynuclear species and to facilitate the coordination of the azide (B81097) reactant. nih.gov
Ligand Lability: The ease with which ligands can dissociate from the copper center (lability) is crucial for catalysis. In some catalytic cycles, such as the CuAAC reaction, it is proposed that a ligand may dissociate to allow for the coordination of the reactants. acs.org For example, in reactions involving N-heterocyclic carbene (NHC) ligands, the NHC can dissociate to allow phenylacetylene to bind and deprotonate, forming the active copper acetylide species. acs.org
The careful design of ligands, balancing steric and electronic factors, is therefore a key strategy for tuning the properties and reactivity of this compound complexes for specific applications.
Host-Guest Chemistry and Encapsulation with this compound Assemblies
The formation of discrete, polynuclear this compound complexes and cages opens up possibilities for their use in host-guest chemistry. These supramolecular assemblies can possess internal cavities capable of encapsulating smaller molecules or ions.
While specific examples focusing solely on this compound as the host for guest encapsulation are not extensively detailed in the provided search results, the principles of supramolecular chemistry suggest this is a promising area. The synthesis of large, hollow structures is a prerequisite for host-guest chemistry. The formation of trinuclear and tetranuclear copper(I) clusters with defined shapes provides a foundation for designing molecular containers. researchgate.netresearchgate.net
For instance, cyclic trinuclear silver(I) pyrazolate complexes, which are analogous in some respects to potential cyclic copper(I) acetylide structures, have been shown to encapsulate biphenyl (B1667301) derivatives. researchgate.net This suggests that appropriately designed this compound macrocycles or cages could exhibit similar host-guest properties. The internal environment of such a host could be tailored by modifying the phenylacetylide ligands, for example, by introducing functional groups on the phenyl ring. These functional groups could then interact with potential guest molecules through non-covalent interactions, leading to selective binding and encapsulation. The development of such systems remains an active area of research in supramolecular chemistry.
Intermolecular Interactions in Solid-State Structures
In the solid state, the packing of this compound complexes is governed by a variety of intermolecular interactions, which can significantly influence their physical properties, such as luminescence.
The interplay of these various non-covalent interactions dictates the supramolecular architecture of this compound complexes in the solid state, creating a rich structural landscape with tunable properties.
Advanced Applications and Emerging Research Areas
Organic Light Emitting Diodes (OLEDs) and Optoelectronic Materials
Copper(I) acetylide complexes are emerging as highly promising materials for the next generation of Organic Light Emitting Diodes (OLEDs). kit.edu Their abundance and lower cost make them attractive alternatives to traditional, expensive emitter materials that rely on heavy metals like iridium and platinum. kit.edufrontiersin.org The efficacy of these copper complexes in OLEDs is often linked to a mechanism known as Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency (IQE). kit.edufrontiersin.org
Research has focused on designing tetrahedral heteroleptic copper(I) complexes that exhibit efficient TADF. mdpi.com By modifying the ligands attached to the copper center, the emission color can be tuned across the visible spectrum, from green to orange and red. mdpi.comuzh.chnih.gov For example, a series of copper(I) complexes using D-A type N^N ligands and P^P ligands demonstrated high photoluminescence quantum yields (PLQYs) of up to 71% in doped films. mdpi.com Solution-processed OLEDs fabricated with these materials as dopants have achieved notable performance metrics. mdpi.comresearchgate.net
Key research findings in this area include:
High External Quantum Efficiency (EQE): Green-emitting OLEDs have reached an EQE of 15.20%, while red-emitting devices have achieved a maximum EQE of 10.17%. researchgate.net
Tunable Luminescence: By carefully selecting phosphine (B1218219) and pyridine (B92270) ligands, the luminescence of monocarborane copper(I) acetylides can be tuned from blue to deep red, with some complexes showing quantum yields as high as 99%. uzh.chnih.govresearchgate.net
Efficient Charge Transfer: The photophysical properties of these complexes are often governed by intraligand or metal-to-ligand charge transfer states, which are crucial for their emissive behavior. mdpi.com
Performance of OLEDs using Copper(I) Acetylide Emitters
| Emitter Type | Emission Color | Maximum External Quantum Efficiency (EQE) | Additional Notes |
|---|---|---|---|
| Cu(dppnc)-G based complex | Green | 15.20% | Achieved a current efficiency of 48.15 cd A⁻¹ at 1000 cd m⁻². researchgate.net |
| Cu(dppnc)-R based complex | Red | 10.17% | Maximum electroluminescent peak at 631 nm. researchgate.net |
| D-A type N^N and P^P ligand complexes | Green-Orange | 7.96% | Solution-processed OLEDs with PLQYs up to 71% in film. mdpi.com |
| Monocarborane Copper(I) Acetylides | Blue to Deep Red | - | Exhibit solid-state phosphorescence with quantum yields up to 0.99. uzh.chnih.govresearchgate.net |
Thermoelectric Materials and Composites
Copper(I) phenylacetylide is being investigated for its potential in thermoelectric (TE) applications, which involve the direct conversion of heat into electrical energy. While many organometallic compounds have low electrical conductivity, composites of this compound (PhC₂Cu) have shown remarkable thermoelectric performance. acs.org
Flexible films created from composites of PhC₂Cu nanobelts and single-walled carbon nanotubes (SWCNTs) exhibit both high mechanical flexibility and excellent TE properties. acs.orgnih.gov Research has demonstrated that these composites can achieve a maximum power factor at room temperature as high as 200.2 ± 10.9 μW m⁻¹ K⁻². acs.orgnih.gov This performance is significant for developing flexible electronic devices and opens a new avenue for using organometallic coordination compounds in organic-inorganic TE composite materials. nih.gov
An interesting related property of PhC₂Cu nanobelts is their mechanochromic luminescence; they exhibit a visible color change from bright green to dark red upon mechanical grinding, indicating significant structural rearrangements at the molecular level. acs.orgnih.gov
Thermoelectric Properties of PhC₂Cu/SWCNT Composites
| Material | Maximum Power Factor (at room temp.) | Key Features |
|---|---|---|
| PhC₂Cu/SWCNT Composite Film | 200.2 ± 10.9 μW m⁻¹ K⁻² | High mechanical flexibility; Mechanochromic luminescence. acs.orgnih.gov |
Chemo- and Biosensing Applications
The unique structural and electronic properties of copper(I) acetylide complexes make them suitable candidates for chemo- and biosensing applications. Their ability to interact with specific analytes and produce a detectable signal, often through changes in fluorescence or absorption, is a key feature. acs.org
Researchers have developed a chromo- and fluorogenic hybrid chemosensor material for the detection of long-chain carboxylates. acs.org This sensor cleverly combines absorption and emission in the visible spectral range, showing a fluorescence red-shift and enhancement when it binds to the target analyte. acs.org Another study demonstrated that poly(Cu-arylacetylide)s could be used to fabricate an electronic device for sensing streptavidin. researchgate.net
Furthermore, the ligands associated with copper complexes can be designed to act as biosensors in drug delivery systems. mdpi.com For instance, copper complexes are known to interact with biomolecules, and this interaction can be harnessed to detect biological processes or deliver therapeutic agents. mdpi.com The inherent semiconductive and strong fluorescence emission properties of poly(Cu-arylacetylide)s are particularly promising for these applications. researchgate.net
Development of Novel Catalytic Systems
While copper(I) acetylides are well-known intermediates in established reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), recent research has focused on developing novel catalytic systems that leverage their unique reactivity. nih.govbeilstein-journals.org These new systems often employ photocatalysis or multicomponent catalysts to achieve new transformations or improve efficiency under mild conditions.
Key developments include:
Visible-Light Photocatalysis: this compound has been shown to be an efficient photocatalyst for the oxidative coupling of amines to imines under visible light. acs.org Its performance can be significantly enhanced by modification with titanium dioxide (TiO₂), which promotes the separation of excited carriers and facilitates the activation of oxygen. acs.org Similarly, modifying the phenylacetylide ligand with electron-donating or -accepting substituents can tune the "copper ladder" spacing in the crystal structure, enhancing photocatalytic activity. acs.org
Decarboxylative Alkynylation: A photoinduced method for the cross-coupling of terminal alkynes with carboxylic acids has been developed using a catalytic amount of preformed this compound as the photocatalyst. rsc.org This reaction provides a novel way to form C(sp)-C(sp³) bonds from readily available starting materials. rsc.org
Plasmon-Enhanced Catalysis: A novel mechanism for transmetalation has been demonstrated in a mixed catalyst system of copper nanoparticles and palladium nanoparticles. researchgate.net Here, a surface-plasmon-mediated transfer of a phenylacetylide intermediate from the copper to the palladium surface allows for wavelength-tunable control over cross-coupling and homo-coupling reaction pathways. researchgate.net
Examples of Novel Catalytic Systems Involving this compound
| Catalytic System | Reaction | Key Finding/Yield |
|---|---|---|
| PhC₂Cu / Visible Light | Oxidative Coupling of Benzylamine | 50.4% imine yield. acs.org |
| TiO₂/PhC₂Cu / Visible Light | Oxidative Coupling of Benzylamine | 84.7% imine yield, demonstrating enhancement by TiO₂. acs.org |
| PACu-F / Visible Light | Benzylamine Oxidation | 99% conversion rate by tuning copper ladder spacing. acs.org |
| PhC₂Cu (catalyst) / LED light | Decarboxylative Alkynylation | Enables coupling of aliphatic alkynes and alkynyl silanes. rsc.org |
Mechanistic Insights into Complex Biological Processes Involving Copper Acetylides
Copper(I) acetylides and related copper compounds are being used as tools to investigate and influence complex biological processes, particularly those involving redox chemistry. While not typically endogenous, these compounds can be introduced into biological systems to probe enzyme mechanisms or induce specific cellular responses, such as cell death, which is highly relevant for anticancer research. nih.gov
Copper complexes can induce apoptosis or autophagy in tumor cells through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress. nih.gov For example, the photocatalytic activity of this compound can generate superoxide (B77818) radicals under visible light, a process that can be harnessed to induce controlled oxidation. While this is demonstrated in organic synthesis, the principle of generating ROS has direct parallels in therapeutic strategies designed to kill cancer cells.
The interaction of copper acetylides with other molecules is also a subject of study. Clusters containing both copper(I) acetylide and hydride ligands have been synthesized, showcasing the complex coordination chemistry possible. mdpi.com Understanding these fundamental interactions is crucial for designing copper compounds with specific biological activities. Mechanistic studies on copper-catalyzed reactions, such as the reaction between chlorohydrazones and terminal alkynes, reveal the complex interplay of intermediates, which can provide insights applicable to more complex biological systems where copper ions play a catalytic role. unimi.it
Photochromism and Biradical Generation
A fascinating area of emerging research is the use of this compound units in creating photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color.
Researchers have successfully demonstrated T-type photochromism in CuPt₂ heterotrinuclear phenylacetylide complexes. chinesechemsoc.org This process involves a reversible, light-induced ring-closure. chinesechemsoc.org
Mechanism: Upon irradiation with UV light, two adjacent phenylacetylide ligands undergo a C-C bond formation. This photochemical reaction generates a five-membered copper(I) metallacyclopentadiene ring. chinesechemsoc.org
Biradical Formation: Crucially, this ring-closed isomer features a 1,3-butadiene-1,4-diyl biradical chelating the copper(I) center. The generation of this biradical species was confirmed by electron paramagnetic resonance (EPR) spectroscopy. chinesechemsoc.org
Reversibility: The process is thermally reversible. When the UV light is removed, the colored, ring-closed biradical species undergoes cycloreversion, returning to the original colorless, open form. This self-recovering characteristic is a hallmark of T-type photochromism. chinesechemsoc.org
The rate of this thermal decoloration can be tuned from seconds to hours by modifying the substituents on the phenylethynyl ligands, demonstrating the potential for creating molecular switches with controlled properties. chinesechemsoc.org
Q & A
Basic Research Questions
Q. What is the optimal procedure for synthesizing Copper(I) phenylacetylide with high purity?
- Methodological Answer : The synthesis involves reducing copper(II) sulfate pentahydrate with hydroxylamine hydrochloride in an ammonia-ethanol mixture under a nitrogen atmosphere. Phenylacetylene is added to form a yellow precipitate, which is washed sequentially with water, ethanol, and diethyl ether. Drying under reduced pressure at 65°C yields 90–99% purity. Critical variables include maintaining a nitrogen atmosphere to prevent oxidation and using a sulfuric acid catalyst for efficient coupling .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It is widely used in cyclizations, coupling reactions (e.g., with aryl iodides/bromides to form substituted tolanes), and CO₂ addition to phenylacetylene. For example, thermolysis of tolanes with ortho amino/hydroxy groups yields 2-phenylbenzofurans or indoles. Researchers should optimize reaction conditions (e.g., solvent, temperature) based on target functional groups .
Q. What precautions are essential for handling this compound in laboratory settings?
- Methodological Answer : While the compound is non-flammable and odorless, use protective gloves (tested for chemical resistance) and safety goggles. Store under nitrogen in a brown bottle to prevent oxidative dimerization. Monitor air-sensitive steps during synthesis and catalysis to avoid degradation .
Advanced Research Questions
Q. How can the photocatalytic efficiency of this compound be enhanced for environmental remediation?
- Methodological Answer : Introduce a Cu–O bond via vacuum activation to optimize electron structure, improving exciton dissociation and charge transfer. This modification enhances Cr(VI) photoreduction and pollutant degradation. Characterize structural changes using X-ray diffraction and UV-vis spectroscopy to correlate morphology with activity .
Q. How can contradictions in reaction outcomes involving this compound be systematically resolved?
- Methodological Answer : Unexpected products (e.g., cis-β-lactams vs. triazoles) often arise from substituent effects or competing pathways. Use kinetic studies and DFT calculations to map reaction coordinates. For example, nitrone reactions require strict control of stoichiometry and temperature to favor β-lactam formation over azide-alkyne cycloaddition .
Q. What factors influence the temporal stability of this compound in catalytic applications?
- Methodological Answer : Exposure to air induces oxidative homocoupling, forming dimers that reduce catalytic activity. Monitor stability via time-resolved UV-vis or NMR spectroscopy. For long-term use, store under inert gas and add stabilizing ligands (e.g., pyridine) to slow degradation .
Q. How do dosage thresholds of this compound affect cellular toxicity in biochemical studies?
- Methodological Answer : At low doses (<1 mM), it enables bioorthogonal labeling (e.g., CuAAC click reactions) without cytotoxicity. Higher doses (>5 mM) induce oxidative stress; mitigate this by co-administering antioxidants (e.g., glutathione) and validating cell viability via MTT assays .
Q. What mechanistic insights explain this compound’s role in coupling reactions?
- Methodological Answer : The Cu(I) center facilitates single-electron transfer (SET) to aryl halides, forming aryl radicals that couple with acetylides. Use EPR spectroscopy to detect radical intermediates. Solvent polarity and ligand choice (e.g., pyridine vs. acetonitrile) modulate reaction rates and selectivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
